4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine is a chemical compound characterized by the presence of a morpholine ring attached to a bicyclo[6.1.0]nonane structure with two fluorine atoms.
Preparation Methods
The synthesis of 4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine involves several steps. One common method includes the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation . This process is crucial for constructing the bicyclo[6.1.0]nonane core. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation, nitration, and sulfonation are examples of substitution reactions that this compound can undergo.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine include other morpholine derivatives and bicyclo[6.1.0]nonane compounds. These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its dual fluorine atoms and the combination of the morpholine ring with the bicyclo[6.1.0]nonane structure .
Properties
CAS No. |
823178-49-0 |
---|---|
Molecular Formula |
C13H21F2NO |
Molecular Weight |
245.31 g/mol |
IUPAC Name |
4-(9,9-difluoro-1-bicyclo[6.1.0]nonanyl)morpholine |
InChI |
InChI=1S/C13H21F2NO/c14-13(15)11-5-3-1-2-4-6-12(11,13)16-7-9-17-10-8-16/h11H,1-10H2 |
InChI Key |
VHGSUQYNRSTQIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(C(C2(F)F)CC1)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.